molecular formula C9H9BrF2O B7961642 1-Bromo-4-(2,2-difluoropropoxy)benzene

1-Bromo-4-(2,2-difluoropropoxy)benzene

Cat. No.: B7961642
M. Wt: 251.07 g/mol
InChI Key: KQLUIAASBNNZOH-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2-difluoropropoxy)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a benzene ring substituted with a bromine atom at the para position and a 2,2-difluoro-propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2,2-difluoropropoxy)benzene can be synthesized through a multi-step process:

    Starting Material: The synthesis begins with 4-bromophenol.

    Alkylation: 4-Bromophenol is reacted with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate to form 1-bromo-4-(2,2-difluoro-propoxy)-benzene.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2,2-difluoropropoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-(2,2-difluoro-propoxy)-aniline.

    Oxidation: Products like 4-(2,2-difluoro-propoxy)-benzaldehyde.

    Reduction: Products like 4-(2,2-difluoro-propoxy)-benzene.

Scientific Research Applications

1-Bromo-4-(2,2-difluoropropoxy)benzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.

    Medicinal Chemistry: The compound can be used in the design and synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.

    Biological Studies: It can be used as a probe to study the interactions of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,2-difluoropropoxy)benzene depends on its specific application:

    In Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.

    In Biological Systems: The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    1-Bromo-4-(2,2-difluoroethoxy)-benzene: Similar structure but with an ethoxy group instead of a propoxy group.

    1-Bromo-4-(2,2-difluoromethoxy)-benzene: Similar structure but with a methoxy group instead of a propoxy group.

    1-Bromo-4-(2,2-difluoro-butoxy)-benzene: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness: 1-Bromo-4-(2,2-difluoropropoxy)benzene is unique due to the presence of the 2,2-difluoro-propoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-bromo-4-(2,2-difluoropropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-9(11,12)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLUIAASBNNZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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